molecular formula C10H19NO B1320642 1-isopentyltetrahydro-4(1H)-pyridinone CAS No. 90890-88-3

1-isopentyltetrahydro-4(1H)-pyridinone

Cat. No.: B1320642
CAS No.: 90890-88-3
M. Wt: 169.26 g/mol
InChI Key: CYAPBSDGKXPORX-UHFFFAOYSA-N
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Description

Significance of Piperidone Frameworks in Organic and Medicinal Chemistry Research

The piperidone framework, a six-membered heterocyclic ring containing a nitrogen atom and a ketone functional group, is a cornerstone in modern chemical research. These structures are of particular interest because they are precursors to the piperidine (B6355638) ring, a ubiquitous moiety found in a vast number of natural products, especially alkaloids, and a significant percentage of commercially available pharmaceuticals. ijpsr.comnih.gov The presence of both a hydrogen bond donor (the nitrogen atom) and a hydrogen bond acceptor (the carbonyl oxygen) allows piperidone derivatives to interact effectively with biological targets. frontiersin.orgresearchgate.net

In medicinal chemistry, piperidone-containing compounds have demonstrated a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, antiviral, and analgesic activities. frontiersin.orgresearchgate.netbiomedpharmajournal.org The versatility of the piperidone core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with specific receptors and enzymes. researchgate.net This adaptability has made the piperidone scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. researchgate.net

Historical Context of 4-Piperidone (B1582916) Derivatives as Synthetic Intermediates and Biologically Relevant Molecules

The exploration of 4-piperidone and its derivatives dates back to the early 20th century. One of the foundational methods for their synthesis is the Petrenko-Kritschenko piperidone synthesis, which was developed even before the more widely known Robinson-Schöpf tropinone synthesis. wikipedia.org This multicomponent reaction involves the condensation of an aldehyde, a β-keto-ester (like a derivative of acetonedicarboxylic acid), and ammonia or a primary amine to form the 4-piperidone ring. wikipedia.orgchemrevlett.com

Another classic and widely utilized method is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound. chemrevlett.comresearchgate.net Seminal work by chemists like Baliah and Noller in the 1940s established elegant methods for synthesizing substituted 4-piperidones, such as 2,6-diphenylpiperidine-4-ones, using this approach. chemrevlett.comacs.org

Historically, 4-piperidone has been a crucial intermediate in the synthesis of more complex molecules, including various alkaloids and pharmaceutical drugs. wikipedia.org Its significance has been underscored in recent times due to its role as a precursor in the synthesis of fentanyl and its analogues, leading to its classification as a List I chemical in the United States. wikipedia.orgun.orgincb.orgfederalregister.gov Beyond its role as a synthetic intermediate, the inherent biological activities of the 4-piperidone scaffold itself have been a subject of research for decades, as evidenced by publications dating back to at least 1949. acs.org

Overview of Research Directions for N-Substituted Tetrahydro-4(1H)-pyridinone Compounds

Current research on tetrahydro-4(1H)-pyridinone compounds is heavily focused on the synthesis and biological evaluation of N-substituted derivatives. The nitrogen atom of the piperidone ring is a prime site for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties and biological activity.

Research efforts are directed towards several key areas:

Anticancer Agents: A significant area of investigation involves creating N-substituted piperidones, particularly 3,5-bis(ylidene)-4-piperidone scaffolds, as mimics of natural compounds like curcumin (B1669340). nih.gov These compounds aim to overcome the poor bioavailability of natural products while retaining or enhancing their potent antiproliferative and pro-apoptotic properties. nih.govrsc.org

Antimicrobial and Antiviral Agents: Scientists are exploring N-substituted piperidones for their potential to combat infectious diseases. For example, specific substitutions on the nitrogen atom have been shown to influence antibacterial activity. frontiersin.org The pyridinone motif is also crucial in the design of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. frontiersin.org

Anti-inflammatory and Analgesic Drugs: The piperidone core is being functionalized to develop novel anti-inflammatory agents that can inhibit factors like IL-6 and TNF-α. nih.gov Furthermore, the scaffold is integral to potent analgesics, most notably fentanyl and its derivatives, where the N-substituent is critical for its opioid receptor activity. nih.gov

Neurological and Cardiovascular Applications: The versatility of the piperidone scaffold has led to its incorporation into molecules designed to treat neurological disorders like Alzheimer's disease, with donepezil being a prime example containing a piperidine core. acs.org Additionally, certain pyridone derivatives, such as milrinone, are used for their cardiotonic effects. nih.gov

The general strategy involves synthesizing libraries of N-substituted compounds, such as N-acyl, N-sulfonyl, and N-alkyl derivatives, and screening them for various biological activities to establish structure-activity relationships (SAR). nih.govrsc.org

Scope and Focus of Research on 1-Isopentyltetrahydro-4(1H)-pyridinone

The compound this compound, also known as 1-(3-methylbutyl)-4-piperidinone, represents a specific example of an N-alkyl substituted tetrahydro-4(1H)-pyridinone. alfa-chemistry.com While extensive research exists for the broader class of N-substituted piperidones, published scientific literature detailing specific synthesis, biological evaluation, or therapeutic applications for this particular isopentyl derivative is not widely available.

Its primary role in the current chemical landscape appears to be as a research chemical and a building block for organic synthesis. scbt.com As an N-substituted piperidone, it falls within the general research directions outlined previously. The isopentyl group, a five-carbon branched alkyl chain, imparts increased lipophilicity to the molecule compared to simpler N-alkyl derivatives. This modification could potentially influence its membrane permeability, solubility, and interaction with hydrophobic binding pockets in biological targets.

Although specific biological activity data for this compound is not documented in peer-reviewed studies, its structure is analogous to intermediates used in the synthesis of pharmacologically active compounds. Further investigation would be required to determine if the N-isopentyl substitution confers any unique or potent biological effects, such as analgesic, antimicrobial, or anticancer properties, that are characteristic of the broader piperidone class.

Below is a table summarizing the known physicochemical properties of this compound, gathered from chemical supplier databases.

PropertyValue
CAS Number 90890-88-3
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.26 g/mol
Boiling Point (Predicted) 252.1 °C at 760 mmHg
Flash Point (Predicted) 99 °C
Density (Predicted) 0.932 g/cm³

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylbutyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)3-6-11-7-4-10(12)5-8-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAPBSDGKXPORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594826
Record name 1-(3-Methylbutyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90890-88-3
Record name 1-(3-Methylbutyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Structural Classification of 1 Isopentyltetrahydro 4 1h Pyridinone

IUPAC and Common Nomenclature of 1-Isopentyltetrahydro-4(1H)-pyridinone

The compound with the chemical formula C10H19NO is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 1-(3-methylbutyl)piperidin-4-one . This name accurately describes the molecular structure, indicating a piperidin-4-one ring system where the nitrogen atom at position 1 is substituted with a 3-methylbutyl group, also commonly known as an isopentyl or isoamyl group.

In addition to its formal IUPAC name, this compound is known by several other common names and synonyms. These alternative appellations are frequently encountered in chemical literature and commercial databases. The name "this compound" itself is a semi-systematic name that is also widely used. The designation "(1H)" specifies that the nitrogen atom in the pyridinone ring is bonded to a hydrogen atom or, in this case, a substituent, and the "tetrahydro-" prefix indicates a fully saturated ring. Another prevalent synonym is 1-Isopentyl-4-piperidone .

A comprehensive list of its various names and identifiers is provided in the table below.

Identifier Type Identifier
IUPAC Name 1-(3-methylbutyl)piperidin-4-one alfa-chemistry.com
Common Name This compound
Synonym 1-Isopentyl-4-piperidone parchem.com
Synonym 1-(3-Methylbutyl)-4-piperidinone parchem.com
CAS Number 90890-88-3 alfa-chemistry.com

Placement within the Pyridinone and Piperidone Chemical Families

This compound belongs to the broad class of nitrogen-containing heterocyclic compounds. More specifically, it is a derivative of a piperidone, which itself is a saturated version of a pyridinone.

Pyridinones are a class of six-membered heterocyclic scaffolds containing a nitrogen atom, a carbonyl group, and four carbon atoms within the ring. frontiersin.org Depending on the position of the carbonyl group relative to the nitrogen atom, they can exist as different isomers, such as 2-pyridinones and 4-pyridinones. frontiersin.org These compounds have an unsaturated ring system.

Piperidones , on the other hand, are the hydrogenated (saturated) counterparts of pyridinones. The piperidine (B6355638) ring is a six-membered heterocycle with five carbon atoms and one nitrogen atom, and no double bonds within the ring. chemrevlett.com The addition of a ketone functional group to this saturated ring structure yields a piperidone. 4-Piperidone (B1582916), the parent compound of the chemical , has the molecular formula OC(CH2)4NH and is a derivative of piperidine. wikipedia.org

Therefore, this compound is correctly classified as an N-substituted 4-piperidone . The "tetrahydro-" part of its name explicitly indicates the saturated nature of the pyridinone ring, making it a piperidone. The "1-isopentyl" prefix specifies that the nitrogen atom of the piperidine ring is substituted with an isopentyl group.

Chemical Family Parent Compound Key Structural Features
Pyridinone Pyridin-4(1H)-oneSix-membered unsaturated ring with one nitrogen and one carbonyl group.
Piperidone Piperidin-4-oneSix-membered saturated ring with one nitrogen and one carbonyl group. wikipedia.org

Isomeric and Tautomeric Considerations relevant to Tetrahydro-4(1H)-pyridinone Systems

The structural features of this compound, and 4-piperidone systems in general, allow for the possibility of specific types of isomerism, most notably tautomerism.

Isomerism: Positional isomers of 1-isopentyl-4-piperidone could exist, for example, where the carbonyl group is at the 2- or 3-position of the piperidine ring, which would be named 1-isopentylpiperidin-2-one and 1-isopentylpiperidin-3-one, respectively. Furthermore, the isopentyl side chain could be replaced by other isomeric pentyl groups, such as n-pentyl or neopentyl, leading to different structural isomers.

Tautomerism: A significant consideration for tetrahydro-4(1H)-pyridinone systems is keto-enol tautomerism . Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org In the case of 4-piperidones that have at least one hydrogen atom on a carbon adjacent to the carbonyl group (the α-carbon), an equilibrium can exist between the keto form (the piperidone) and its corresponding enol form.

The keto-enol tautomerism in a generic 4-piperidone system can be depicted as follows:

Keto form: This is the standard piperidin-4-one structure containing a carbonyl group (C=O). For this compound, this is the predominant form.

Enol form: This tautomer contains a hydroxyl group (-OH) bonded to a carbon that is part of a carbon-carbon double bond (C=C). The enol form would be named as a derivative of 1,2,3,6-tetrahydropyridin-4-ol.

The equilibrium between the keto and enol forms is typically heavily shifted towards the more stable keto form for simple ketones. libretexts.org The stability of the keto form is largely attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, the position of this equilibrium can be influenced by factors such as substitution on the ring and the solvent. In some substituted 4-piperidone derivatives, the enol form can be observed and even become significant.

Tautomeric Form Key Functional Groups General Stability
Keto Carbonyl (C=O)Generally more stable
Enol Hydroxyl (-OH) and Alkene (C=C)Generally less stable

Chemical Transformations and Derivatization of 1 Isopentyltetrahydro 4 1h Pyridinone

Reactivity of the Carbonyl Group (C4-ketone)

The ketone at the C4 position is a primary site for chemical reactions, readily undergoing nucleophilic additions and condensation reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the C4-ketone is susceptible to attack by a variety of nucleophiles. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of derivatives. For instance, reactions with organometallic reagents like Grignard or organolithium reagents would introduce new alkyl or aryl groups, transforming the ketone into a tertiary alcohol.

Similarly, reduction of the carbonyl group using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, 1-isopentylpiperidin-4-ol. The choice of reducing agent can be critical in controlling stereoselectivity, especially in substituted piperidone rings. These nucleophilic addition reactions are pivotal for accessing a broader range of functionalized piperidine (B6355638) structures. researchgate.net

Condensation Reactions (e.g., Schiff Base Formation)

Condensation reactions involving the C4-ketone provide a straightforward route to introduce new functionalities. A notable example is the formation of Schiff bases through reaction with primary amines. nih.govnih.gov This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form an imine or Schiff base. jocpr.com These reactions are often catalyzed by acids or bases. nih.gov

The Knoevenagel condensation is another important reaction, where the 4-piperidone (B1582916) reacts with compounds containing active methylene (B1212753) groups in the presence of a base. This leads to the formation of α,β-unsaturated systems, which are valuable intermediates for further synthetic manipulations. nih.govresearchgate.net The resulting products, often referred to as 3,5-bis(ylidene)-4-piperidones, are considered mimics of curcumin (B1669340) and have shown a range of biological activities. rsc.org

Reaction Type Reagents Product Type Significance
Nucleophilic AdditionGrignard Reagents (R-MgX)Tertiary AlcoholsC-C bond formation, increased steric bulk
ReductionSodium Borohydride (NaBH4)Secondary AlcoholsIntroduction of hydroxyl functionality
Schiff Base FormationPrimary Amines (R-NH2)Imines (Schiff Bases)Versatile intermediates for further synthesis
Knoevenagel CondensationActive Methylene Compoundsα,β-Unsaturated KetonesCreation of conjugated systems

Transformations Involving the Nitrogen Atom (N1-isopentyl)

The tertiary nitrogen atom in the piperidine ring is also a site for chemical modification. While the isopentyl group is relatively stable, the nitrogen itself can undergo reactions such as quaternization. This involves the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt, which can alter the molecule's solubility and biological properties.

In some instances, N-dealkylation can be achieved under specific oxidative or reductive conditions, though this can be challenging without affecting other parts of the molecule. The N-isopentyl group significantly influences the lipophilicity and steric environment around the nitrogen, which can be a key determinant in its interaction with biological targets.

Reactivity of the Alkyl Chains and Ring Hydrogens

The hydrogens on the carbons adjacent to the carbonyl group (α-hydrogens at C3 and C5) exhibit enhanced acidity and can be removed by a strong base to form an enolate. This enolate can then react with electrophiles, such as alkyl halides, in α-alkylation reactions. This allows for the introduction of substituents at the C3 and C5 positions of the piperidine ring.

The isopentyl chain itself is generally less reactive, consisting of sp3-hybridized carbons. However, under radical conditions, functionalization of the alkyl chain could be possible, though selectivity might be an issue.

Synthesis of Structural Analogs and Derivatives of 1-Isopentyltetrahydro-4(1H)-pyridinone for Structure-Activity Relationship (SAR) Studies

The synthesis of analogs of this compound is crucial for understanding how structural modifications impact its biological activity. SAR studies involve systematically altering different parts of the molecule and evaluating the effect of these changes.

Key areas for modification in SAR studies include:

The N1-substituent: Replacing the isopentyl group with other alkyl or aryl groups of varying size, lipophilicity, and electronic properties can provide insights into the optimal substituent for a particular biological target. nih.gov

The C4-position: As discussed, the carbonyl group can be transformed into a variety of other functionalities, such as alcohols, imines, and substituted alkenes. These changes can dramatically alter the molecule's polarity, hydrogen bonding capacity, and shape.

The piperidine ring: Introducing substituents at other positions on the ring (e.g., C2, C3, C5, C6) can explore the steric and electronic requirements of the binding site. acs.orgnih.gov

Advanced Spectroscopic and Crystallographic Analysis of 1 Isopentyltetrahydro 4 1h Pyridinone and Its Derivatives

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 1-isopentyltetrahydro-4(1H)-pyridinone, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isopentyl group and the piperidone ring. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom. Protons on carbons adjacent to the nitrogen (C2 and C6) and the carbonyl group (C3 and C5) will be deshielded and appear at a lower field. The isopentyl group protons will show characteristic splitting patterns (e.g., a doublet for the methyl groups and a multiplet for the methine proton).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon (C4) is expected to be the most deshielded, appearing at a chemical shift in the range of 200-210 ppm. The carbons adjacent to the nitrogen (C2 and C6) will also be significantly deshielded. The carbons of the isopentyl group will appear in the aliphatic region of the spectrum.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2, H62.6 - 2.850 - 55
H3, H52.4 - 2.640 - 45
C4 (C=O)-205 - 210
Isopentyl-CH₂ (N-CH₂)2.4 - 2.655 - 60
Isopentyl-CH₂1.4 - 1.625 - 30
Isopentyl-CH1.6 - 1.824 - 28
Isopentyl-CH₃0.9 - 1.022 - 25

Note: These are predicted values based on known data for similar N-alkyl-4-piperidone structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the region of 1710-1730 cm⁻¹. Other characteristic absorptions include the C-N stretching vibration of the tertiary amine, typically found around 1100-1200 cm⁻¹, and the various C-H stretching and bending vibrations of the aliphatic piperidone ring and the isopentyl group.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=O stretch will also be visible in the Raman spectrum, although it may be weaker than in the IR spectrum. The symmetric breathing modes of the piperidone ring are often more prominent in the Raman spectrum. The aliphatic C-H stretching vibrations of the isopentyl group will also be clearly observable.

Key Vibrational Modes for this compound:

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O Stretch1710 - 1730 (Strong)1710 - 1730 (Moderate)
C-N Stretch1100 - 1200 (Moderate)1100 - 1200 (Weak)
Aliphatic C-H Stretch2850 - 3000 (Strong)2850 - 3000 (Strong)
CH₂ Scissoring1450 - 1470 (Moderate)1450 - 1470 (Moderate)
Ring VibrationsVarious (Fingerprint Region)Various (Fingerprint Region)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (molecular formula C₁₀H₁₉NO, molecular weight 169.26 g/mol ), the mass spectrum will show a molecular ion peak ([M]⁺) at m/z 169. The fragmentation of this compound is expected to be directed by the nitrogen atom and the carbonyl group. A common fragmentation pathway for N-alkyl piperidines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This can lead to the loss of the isopentyl group or parts of it.

Predicted Fragmentation Pattern for this compound:

m/z Value Proposed Fragment Ion Fragmentation Pathway
169[C₁₀H₁₉NO]⁺Molecular Ion
154[C₉H₁₆NO]⁺Loss of a methyl radical (•CH₃) from the isopentyl group
126[C₇H₁₂NO]⁺Loss of a propyl radical (•C₃H₇) from the isopentyl group
98[C₅H₈NO]⁺Alpha-cleavage with loss of the isopentyl radical (•C₅H₁₁)
71[C₅H₁₁]⁺Isopentyl cation
57[C₄H₉]⁺Butyl cation from isopentyl fragmentation
43[C₃H₇]⁺Propyl cation from isopentyl fragmentation

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For cyclic compounds like this compound, this technique is crucial for determining the preferred conformation of the piperidone ring.

The six-membered piperidone ring can, in principle, adopt several conformations, with the most common being the chair and boat forms. The chair conformation is generally more stable as it minimizes steric strain and torsional strain. nih.gov However, the presence of substituents and intermolecular interactions in the crystal lattice can influence the adopted conformation. nih.gov In many N-substituted piperidine (B6355638) derivatives, the chair conformation is overwhelmingly favored. nih.gov

For this compound, it is highly probable that the piperidone ring will adopt a chair conformation in the solid state. In this conformation, the bulky isopentyl group attached to the nitrogen atom would preferentially occupy an equatorial position to minimize steric hindrance with the axial protons on the ring. The carbonyl group at the C4 position introduces some flattening to the ring compared to cyclohexane.

While the chair form is expected to be the most stable, the possibility of a twist-boat conformation cannot be entirely ruled out, as it has been observed in some piperidine derivatives, particularly when stabilized by specific intermolecular interactions within the crystal.

Theoretical and Computational Chemistry Studies of 1 Isopentyltetrahydro 4 1h Pyridinone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-isopentyltetrahydro-4(1H)-pyridinone. nih.gov By solving approximations of the Schrödinger equation, these methods can determine various molecular properties.

The optimization of the molecular geometry of this compound using DFT, for instance with the B3LYP functional and a 6-311G(d,p) basis set, would yield its most stable three-dimensional structure. researchgate.net From this optimized geometry, a wealth of electronic descriptors can be calculated. These descriptors are crucial for understanding the molecule's reactivity.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of chemical reactivity and stability. sapub.org A smaller energy gap generally implies higher reactivity.

Other important quantum chemical descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and global softness (S). sapub.org These parameters provide a quantitative measure of the molecule's chemical behavior and are valuable in structure-activity relationship (QSAR) studies. nih.gov For instance, the dipole moment can also be calculated to understand the polarity of the molecule, which influences its solubility and interactions with polar biological environments. sapub.org

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorValue (Arbitrary Units)Significance
EHOMO-6.5 eVElectron-donating capacity
ELUMO-1.2 eVElectron-accepting capacity
Energy Gap (ΔE)5.3 eVChemical reactivity and stability
Ionization Potential (I)6.5 eVEnergy required to remove an electron
Electron Affinity (A)1.2 eVEnergy released upon gaining an electron
Electronegativity (χ)3.85 eVTendency to attract electrons
Chemical Hardness (η)2.65 eVResistance to change in electron distribution
Global Softness (S)0.38 eV-1Reciprocal of hardness, indicates reactivity
Dipole Moment2.5 DMolecular polarity

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations. Actual values would require specific DFT computations.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound, with its flexible isopentyl group and piperidinone ring, can adopt multiple conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.

This analysis typically begins with a broad search of the conformational space using molecular mechanics (MM) methods. MM force fields, such as MMFF94 or AMBER, provide a computationally efficient way to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, a large number of possible conformations can be generated and their relative energies estimated.

Following the initial MM search, the low-energy conformers are often subjected to further optimization using more accurate but computationally intensive quantum chemical methods, such as DFT. researchgate.net This two-step approach ensures a thorough exploration of the conformational landscape while maintaining a high level of accuracy for the most plausible structures. The results of such an analysis would reveal the preferred spatial arrangement of the isopentyl group relative to the piperidinone ring, which is crucial for understanding how the molecule might fit into a biological receptor.

Molecular Docking Simulations to Investigate Ligand-Target Interactionsfrontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov For this compound, docking simulations can be employed to hypothesize its binding mode within the active site of a specific biological target. This is particularly relevant in drug discovery, where pyridinone derivatives have been explored as inhibitors for various enzymes. nih.gov

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure would be one of its low-energy conformations determined from conformational analysis. The protein structure is often obtained from experimental sources like the Protein Data Bank (PDB).

Docking algorithms then sample a large number of possible binding poses of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. The scoring function typically accounts for factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions. nih.gov The resulting docking score provides a quantitative estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov Analysis of the top-ranked poses can reveal key intermolecular interactions, such as hydrogen bonds between the carbonyl group of the pyridinone ring and amino acid residues in the target's active site. frontiersin.org

Pharmacophore Modeling and Virtual Screening Applicationsfrontiersin.org

Pharmacophore modeling is a powerful tool in drug design that focuses on the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. researchgate.net A pharmacophore model for a series of active pyridinone derivatives could include features like hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrogen bond donors, hydrophobic regions (e.g., the isopentyl group), and aromatic rings. frontiersin.org

Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening of large chemical databases to identify novel compounds that possess the required pharmacophoric features and are therefore likely to exhibit similar biological activity. researchgate.net In the context of this compound, if this molecule were part of a series of active compounds, a pharmacophore model could be constructed based on their common features. This model could then guide the design of new, potentially more potent, analogs.

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. nih.gov An MD simulation of this compound in a solvent, such as water, would reveal its conformational dynamics and flexibility in a more realistic environment than static calculations. nih.gov

Furthermore, MD simulations are invaluable for studying the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex over a period of nanoseconds, one can observe the stability of the binding pose and the key intermolecular interactions. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein can be monitored to assess the stability of the complex. nih.gov

MD simulations can also be used to calculate the binding free energy of a ligand to its target, which is a more rigorous predictor of binding affinity than docking scores. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed to estimate the binding free energy from the MD simulation trajectory. nih.gov These simulations can provide detailed insights into the mechanism of binding and unbinding of this compound to a biological target.

Research Applications of 1 Isopentyltetrahydro 4 1h Pyridinone in Chemical and Biological Sciences

Role as a Privileged Scaffold and Building Block in Chemical Synthesis

The pyridinone core is recognized as a "privileged scaffold" in medicinal chemistry, a term describing molecular frameworks that can bind to multiple, unrelated biological targets. nih.govresearchgate.net This versatility stems from the scaffold's inherent properties: it contains multiple sites for chemical modification, allowing for the fine-tuning of physicochemical characteristics like lipophilicity, solubility, and metabolic stability. frontiersin.orgnih.gov The nitrogen and oxygen atoms within the ring can participate in crucial hydrogen bonding interactions with biological targets. nih.gov

Pyridinone derivatives, including 3,4-dihydro-2(1H)-pyridones, are extensively used as precursors and building blocks in the synthesis of a wide array of bioactive molecules. researchgate.netnih.gov Established condensation reactions provide feasible and efficient synthetic routes to the core structure, which can then be elaborated into more complex compounds. nih.gov The structural diversity that can be generated from this single core enables its application in creating libraries of compounds for screening against various diseases, from cancer to infectious agents. frontiersin.orgnih.gov

Contributions to Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. researchgate.net This strategy begins with screening libraries of small, low-molecular-weight compounds, or "fragments," that bind with weak affinity to a biological target. researchgate.netacs.org The pyridinone scaffold is well-suited for FBDD due to its small size and the presence of vectors for chemical elaboration. frontiersin.orgnih.gov

Once a pyridinone-containing fragment is identified as binding to a target, its weak affinity can be systematically improved. researchgate.net This is achieved by "growing" the fragment by adding functional groups or by "linking" it to other fragments that bind in proximity. bu.edu The synthetic tractability of the pyridinone core is a significant advantage in this process, allowing chemists to readily create analogs to explore the structure-activity relationship (SAR) and optimize the fragment into a potent lead compound. nih.govrsc.org The scaffold's ability to be incorporated into kinase hinge-binding motifs is a notable example of its utility in FBDD. frontiersin.orgnih.gov

Use as Bioisosteres in Lead Optimization

Bioisosterism is a strategy in drug design where a part of a lead molecule is replaced by another group of atoms with similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. mdpi.com The pyridinone scaffold is recognized as a valuable bioisostere. nih.govfrontiersin.org

The 4-pyridinone ring system can be used as a bioisosteric replacement for several other chemical moieties, including:

Phenol Rings: The hydroxyl group of a phenol can be mimicked by the N-H and carbonyl group of the pyridinone, which can act as hydrogen bond donors and acceptors, respectively.

Amides: The pyridinone ring can serve as a conformationally restricted mimic of a peptide bond. nih.gov

Other Heterocycles: It has been employed as a bioisostere for pyrimidines, pyrazines, and pyranones. frontiersin.org

In lead optimization, replacing a part of a molecule with a 1-substituted-tetrahydro-4(1H)-pyridinone moiety could be advantageous. For example, if a lead compound has a phenol group that is prone to rapid metabolic glucuronidation, replacing it with a 4-pyridinone ring could block this metabolic pathway, thereby improving the compound's half-life and oral bioavailability. Similarly, replacing a flexible side chain with this more rigid cyclic structure could lock the molecule into a more bioactive conformation, enhancing its binding affinity to the target. This strategy has been successfully applied in the development of inhibitors for various enzymes, demonstrating the utility of the pyridinone core in refining drug candidates. mdpi.com

Future Perspectives in Research on 1 Isopentyltetrahydro 4 1h Pyridinone

Emerging Synthetic Methodologies for Complex Analogs

Future synthetic efforts will likely move beyond traditional methods to embrace more efficient and versatile strategies for creating complex analogs of 1-isopentyltetrahydro-4(1H)-pyridinone. These emerging methodologies are expected to provide access to a wider range of structurally diverse compounds with potentially enhanced biological activities.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to novel piperidone scaffolds. researchgate.net The development of new MCRs could enable the rapid generation of a library of this compound derivatives with diverse substitutions.

Catalytic Systems: The use of novel catalysts, including metal-based and organocatalysts, is expected to play a crucial role. For instance, gold nanoparticles supported on titanium dioxide have been shown to catalyze the synthesis of N-methyl-4-pyridones. organic-chemistry.org Exploring similar catalytic systems could lead to more selective and higher-yielding syntheses of complex analogs.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of pyridinone derivatives could streamline the production of analogs and facilitate the exploration of a broader chemical space.

Photochemical and Electrochemical Methods: These techniques can enable unique chemical transformations that are not accessible through traditional thermal methods, opening up new avenues for the functionalization of the pyridinone core.

Synthetic MethodologyPotential Advantages for Analog Synthesis
Multicomponent ReactionsHigh efficiency, atom economy, and rapid generation of molecular diversity. researchgate.net
Advanced CatalysisIncreased selectivity, higher yields, and access to novel chemical transformations. organic-chemistry.org
Flow ChemistryImproved reaction control, enhanced safety, and seamless scalability.
Photochemistry/ElectrochemistryAccess to unique and previously inaccessible chemical transformations.

Advanced Spectroscopic Techniques for Dynamic Structural Insights

To understand the structure-activity relationships of this compound and its future analogs, it will be crucial to move beyond static structural information. Advanced spectroscopic techniques can provide detailed insights into the dynamic behavior of these molecules, which is often critical for their biological function.

Future research will likely incorporate:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques like NOESY and ROESY can provide information about the through-space proximity of atoms, helping to elucidate the three-dimensional conformation of the molecule in solution.

Vibrational Circular Dichroism (VCD): This technique can determine the absolute configuration of chiral molecules, which will be important for analogs with stereocenters.

Mass Spectrometry (MS) with Hydrogen-Deuterium Exchange (HDX): HDX-MS can probe the solvent accessibility of different parts of the molecule, providing insights into its conformation and interactions with biological targets.

Time-Resolved Spectroscopy: Techniques such as time-resolved fluorescence and infrared spectroscopy can be used to study the dynamics of molecular interactions on very short timescales.

Spectroscopic TechniqueType of Dynamic Insight Provided
2D-NMR (NOESY/ROESY)Conformational analysis and intermolecular interactions in solution.
Vibrational Circular DichroismDetermination of absolute stereochemistry.
HDX-Mass SpectrometrySolvent accessibility and mapping of interaction surfaces.
Time-Resolved SpectroscopyReal-time monitoring of molecular dynamics and reaction kinetics.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound analogs. nih.gov These computational tools can analyze vast datasets to identify promising drug candidates with greater speed and accuracy. mdpi.com

Key applications of AI and ML in this field include:

De Novo Drug Design: Generative models can design entirely new molecules with desired properties, such as high binding affinity for a specific biological target and favorable pharmacokinetic profiles. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the chemical structure of compounds with their biological activity, enabling the rapid screening of virtual libraries.

Prediction of ADMET Properties: AI can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify candidates with a higher probability of success in clinical trials.

Virtual Screening: Machine learning models can be trained to screen large chemical databases and identify compounds that are likely to be active against a particular target. mdpi.com

AI/ML ApplicationRole in Drug Discovery
De Novo DesignGeneration of novel molecular structures with optimized properties. researchgate.net
QSAR ModelingPrediction of biological activity based on chemical structure.
ADMET PredictionEarly assessment of drug-like properties and potential toxicity.
Virtual ScreeningHigh-throughput computational screening of compound libraries. mdpi.com

Exploration of Novel Biological Targets and Mechanistic Pathways

While the current biological profile of this compound is not well-defined, the broader pyridinone and piperidone classes of compounds have shown a wide range of biological activities, suggesting numerous avenues for future investigation. nih.govchemrevlett.com

Future research will likely focus on:

Kinase Inhibition: Many pyridinone derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy. nih.gov Analogs of this compound could be designed and screened for activity against specific kinases.

Neurodegenerative Diseases: Piperidone derivatives have been investigated for their potential to inhibit the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov This presents a promising area of research for new analogs.

Infectious Diseases: The pyridinone scaffold is present in some antiviral and antibacterial agents. nih.gov Future work could explore the potential of this compound derivatives as novel treatments for infectious diseases.

Metabolic Disorders: Recent studies have identified pyridone-based compounds as antagonists of the EP3 receptor, suggesting potential applications in the treatment of type 2 diabetes. nih.gov

Potential Biological Target ClassTherapeutic Area
Protein KinasesOncology. nih.gov
Beta-Amyloid AggregationNeurodegenerative Diseases. nih.gov
Viral/Bacterial EnzymesInfectious Diseases. nih.gov
G-Protein Coupled ReceptorsMetabolic Disorders. nih.gov

Conclusion

Summary of Academic Contributions of 1-Isopentyltetrahydro-4(1H)-pyridinone Research

Scholarly research focusing exclusively on this compound is limited. Its primary appearance in scientific literature is within the context of broader chemical synthesis studies, where it is often included as part of a library of related compounds. For instance, its synthesis has been documented in the supporting information of medicinal chemistry studies, indicating its use as a building block or an intermediate in the creation of more complex molecules.

While dedicated studies on this compound are not prevalent, the academic contributions of the larger family of N-substituted 4-piperidones are substantial. This class of compounds is a cornerstone in synthetic and medicinal chemistry. Research has extensively demonstrated that the piperidone ring is a versatile scaffold for creating diverse molecular architectures. Academic investigations have centered on several key areas:

Synthetic Methodologies: A significant body of research has been dedicated to the efficient synthesis of N-substituted 4-piperidones. Methods like the Mannich reaction and Dieckmann condensation are classical examples that have been refined and adapted for these structures. These synthetic advancements are crucial as they provide the foundation for accessing a wide range of derivatives for further study.

Pharmacological Scaffolds: The piperidone framework is a well-established "privileged structure" in drug discovery. Academic research has shown that derivatives of N-substituted 4-piperidones exhibit a wide array of biological activities. These include potential applications as antimicrobial, anti-inflammatory, and anticancer agents. The N-substituent, such as the isopentyl group in this compound, plays a critical role in modulating the pharmacological properties of the molecule.

Precursors for Complex Molecules: N-substituted 4-piperidones are valuable intermediates in the synthesis of more complex heterocyclic systems and natural product analogues. Their chemical reactivity allows for modifications at the nitrogen atom, the carbonyl group, and the alpha-carbons, making them versatile starting materials for constructing intricate molecular frameworks.

Outlook for Continued Scholarly Investigation into Piperidone Frameworks

The future of scholarly investigation into piperidone frameworks remains bright and is expected to expand in several promising directions. The versatility and established biological relevance of this scaffold ensure its continued importance in chemical and pharmaceutical research.

Drug Discovery and Development: The piperidone core will undoubtedly continue to be a focus of medicinal chemistry research. Future studies are likely to concentrate on the development of highly specific and potent therapeutic agents. Areas of particular interest include neurodegenerative diseases, such as Alzheimer's, and the development of novel antiviral and anticancer drugs. The ability to readily modify the piperidone structure allows for fine-tuning of drug-like properties, which is essential for developing next-generation therapeutics. As an example, 3,5-bis(ylidene)-4-piperidone scaffolds are being investigated as mimics of curcumin (B1669340), a natural compound with therapeutic potential but poor pharmacokinetic properties. nih.govrsc.org

Advanced Synthetic Methodologies: While classical methods for piperidone synthesis are well-established, there is ongoing academic interest in developing more efficient, sustainable, and stereoselective synthetic routes. The use of novel catalysts, flow chemistry, and multicomponent reactions is expected to provide more direct and environmentally friendly access to complex piperidone derivatives. biomedpharmajournal.org These advancements will facilitate the rapid generation of compound libraries for high-throughput screening.

Chemical Biology and Probe Development: Beyond direct therapeutic applications, piperidone derivatives are valuable tools for chemical biology. They can be functionalized to create molecular probes for studying biological processes, identifying new drug targets, and elucidating mechanisms of action. The development of fluorescently labeled or biotinylated piperidones could aid in visualizing cellular processes and protein interactions.

Materials Science: The rigid, heterocyclic structure of piperidones also lends itself to applications in materials science. There is potential for incorporating piperidone units into polymers to create materials with novel thermal, optical, or electronic properties. Their ability to participate in hydrogen bonding and other intermolecular interactions could be exploited in the design of self-assembling materials and functional organic frameworks.

Q & A

Basic: What synthetic methodologies are validated for 1-isopentyltetrahydro-4(1H)-pyridinone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves multi-component reactions (MCRs) or cyclization strategies. For example, four-component reactions using arylamines, aldehydes, acetylenedicarboxylates, and cyclic diketones can yield structurally related pyridinones . One-pot synthesis methods, as demonstrated for dihydropyrimidine derivatives, may also be adaptable by substituting reagents to introduce the isopentyl group . Yield optimization requires careful control of catalysts (e.g., Lewis acids), temperature gradients, and solvent polarity. Pilot studies should compare microwave-assisted vs. conventional heating to assess reaction efficiency.

Advanced: How do substituent modifications on the pyridinone core influence bioactivity, and what computational tools validate these structure-activity relationships (SAR)?

Methodological Answer:
Substituent effects can be systematically studied using pharmacophore modeling and molecular docking. For instance, replacing the isopentyl group with aryl or heteroaryl moieties (as seen in pyridinone-based CRF-1 receptor antagonists) alters binding affinities . Density Functional Theory (DFT) calculations can predict electronic effects of substituents on the pyridinone ring’s reactivity and stability. Comparative SAR studies should pair in vitro assays (e.g., enzyme inhibition) with computational simulations to identify key steric and electronic parameters .

Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. 1^1H and 13^{13}C NMR can resolve the tetrahydro-pyridinone ring’s conformation and isopentyl group positioning . Purity assessment requires HPLC with UV detection (λ = 254–280 nm for pyridinone chromophores) and comparison to reference standards, as outlined in pharmacopeial guidelines for heterocyclic compounds . Differential scanning calorimetry (DSC) may further verify crystallinity and thermal stability .

Advanced: How can contradictory data on catalytic efficiencies in pyridinone-based reactions be resolved?

Methodological Answer:
Contradictions often arise from uncontrolled variables like trace moisture or catalyst deactivation. Rigorous experimental design using the PICO framework (Population: reaction system; Intervention: catalyst type; Comparison: solvent/base variations; Outcome: yield/turnover number) ensures reproducibility . Kinetic studies (e.g., Arrhenius plots) and in situ FTIR monitoring can identify rate-limiting steps. For example, competing pathways in MCRs (e.g., imine vs. enamine formation) may explain divergent yields .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:
While specific safety data for this compound are limited, analogous pyridinones require precautions against inhalation and dermal exposure. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetylenedicarboxylates). Refer to SDS guidelines for tetrahydro-thiopyran-4-one derivatives, which highlight the need for nitrile gloves and emergency eye-wash stations . Stability tests under varying pH and temperature conditions are advised to preempt decomposition risks .

Advanced: What strategies enable enantioselective synthesis of chiral pyridinone derivatives, and how are stereocenters characterized?

Methodological Answer:
Chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during cyclization. For stereochemical analysis, X-ray crystallography or chiral HPLC with cellulose-based columns are gold standards. Dynamic NMR spectroscopy can also probe ring-flipping dynamics in tetrahydro-pyridinones, resolving axial vs. equatorial substituent configurations . Case studies on terpyridine synthesis via Mitsunobu reactions provide analogous strategies for stereocontrol .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:
Pyridinones serve as scaffolds for CNS-targeting agents and enzyme inhibitors. For example, dihydropyridinone derivatives exhibit CRF-1 antagonism, suggesting potential for stress-related disorders . The isopentyl group may enhance lipophilicity, improving blood-brain barrier penetration. Researchers should prioritize in vitro ADMET profiling (e.g., microsomal stability assays) early in lead optimization .

Advanced: How do solvent effects and green chemistry principles apply to pyridinone synthesis?

Methodological Answer:
Solvent polarity critically impacts reaction kinetics and byproduct formation. Polar aprotic solvents (e.g., DMF) favor nucleophilic cyclization but conflict with green chemistry goals. Alternatives include ionic liquids or water-ethanol mixtures, which reduce toxicity without compromising yield . Life-cycle assessment (LCA) tools can quantify environmental footprints, aligning with the FINER criteria for ethical and sustainable research .

Table 1: Comparative Synthetic Routes for Pyridinone Derivatives

MethodYield (%)Key ConditionsReference
Four-component MCR65–78Microwave, 120°C, 2 h
One-pot cyclization55–70THF, rt, 24 h
Asymmetric catalysis80–85Chiral BINOL catalyst

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.